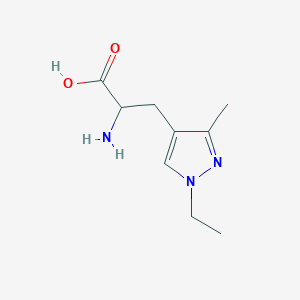![molecular formula C17H19N3O2 B10910812 N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)
N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group (-NHN=CH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4-toluidine in the presence of a suitable hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrazone functional group and the presence of both hydroxy and toluidino substituents make it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)propanamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-7-15(8-4-12)19-13(2)17(22)20-18-11-14-5-9-16(21)10-6-14/h3-11,13,19,21H,1-2H3,(H,20,22)/b18-11+ |
InChI Key |
LUXALYKHXJRBII-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10910744.png)


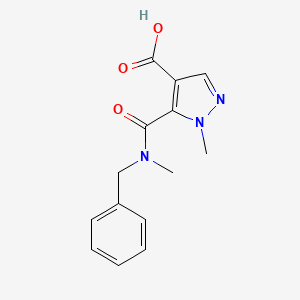
![4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910766.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910776.png)
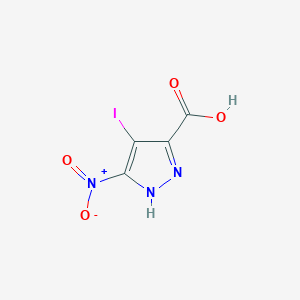
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10910784.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B10910788.png)
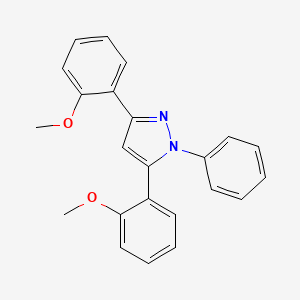

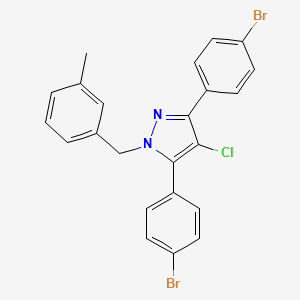
![4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine](/img/structure/B10910816.png)
